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Compound of Interest

Compound Name: 2-Bromo-3-methylbutyric acid

Cat. No.: B3420064

An In-depth Technical Guide to 2-
Bromoisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Bromoisovaleric acid (also known as 2-bromo-3-methylbutanoic acid). It is a
valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals
and agrochemicals.[1] This document includes detailed information on its chemical identity,
physicochemical properties, spectral data, synthesis protocols, and safety information. The
content is structured to serve as a practical resource for researchers and professionals in the
fields of chemistry and drug development.

Chemical Identity and Physical Properties

2-Bromoisovaleric acid is a chiral a-halogenated monocarboxylic acid.[2] Its structure, featuring
a bromine atom on the carbon adjacent to the carboxyl group, imparts significant reactivity,
making it a versatile building block in chemical synthesis.[1]

Table 1: Chemical Identifiers of 2-Bromoisovaleric Acid
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Identifier Value

IUPAC Name 2-Bromo-3-methylbutanoic acid[3]
2-Bromoisovaleric acid, a-Bromoisovaleric acid,

Synonyms ) )
2-Bromo-3-methylbutyric acid[3][4]

CAS Number 565-74-2[3][5]

Molecular Formula

CsHeBrO2[3][5]

Molecular Weight

181.03 g/mol [3]

Canonical SMILES

CC(C)C(C(=0)0)Br[3]

InChl Key

UEBARDWJXBGYEJ-UHFFFAOYSA-NJ[3]

Table 2: Physical Properties of 2-Bromoisovaleric Acid

Property Value Reference
White to beige or pale cream

Appearance crystalline powder or chunks. [61[7]
[61[7]

Melting Point 33.0-42.0 °C[5][6] [5][6]

Boiling Point 124-126 °C at 20 mmHg[4][8] [41[8]
Approximately 1.421 g/cm3

Density PP ) Y g [8]
(rough estimate)
Soluble in alcohol and diethyl

Solubility ether; very slightly soluble in 41181191
water.[4][8][9]

pKa (Predicted) 3.00£0.10 [8]

Flash Point 107 °C [8]

Chemical Properties and Reactivity
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2-Bromoisovaleric acid's chemical behavior is primarily dictated by the presence of the
carboxylic acid and the a-bromo functional groups.

» Acidity: As a carboxylic acid, it can undergo typical reactions such as salt formation with
bases and esterification with alcohols.

» Nucleophilic Substitution: The bromine atom at the a-position is a good leaving group,
making the compound susceptible to nucleophilic substitution reactions. This reactivity is
fundamental to its utility as a synthetic intermediate, allowing for the introduction of various
functional groups at the a-carbon.[1]

 Stability: The compound is stable under normal conditions.[10] Incompatible materials
include strong oxidizing agents and strong bases.[11]

Experimental Protocols
Synthesis of 2-Bromoisovaleric Acid

Two common methods for the synthesis of 2-Bromoisovaleric acid are presented below.

This classic method involves the a-bromination of a carboxylic acid using bromine and a
phosphorus catalyst, such as phosphorus tribromide (PBr3).

Experimental Workflow: Hell-Volhard-Zelinsky Synthesis
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Workflow for Hell-Volhard-Zelinsky Synthesis of 2-Bromoisovaleric Acid
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Caption: Workflow for the synthesis of 2-Bromoisovaleric acid via the Hell-Volhard-Zelinsky
reaction.
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Detailed Protocol:

e Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and
a gas absorption trap for the evolving hydrogen bromide (HBr) gas.

o Charge the flask with isovaleric acid and a catalytic amount of phosphorus tribromide (PBrs).

e Bromination: Slowly add bromine to the reaction mixture. The reaction is typically
exothermic.

» After the addition is complete, heat the mixture to 70-72°C and maintain this temperature for
approximately 3.5 hours.

o Work-up: Cool the reaction mixture to room temperature.

 Purification: The crude product is purified by vacuum distillation, collecting the fraction boiling
at 124-126 °C at 20 mmHg.

This method involves the saponification of diethyl isopropylmalonate, followed by bromination
and decarboxylation.

Experimental Workflow: Synthesis from Diethyl Isopropylmalonate
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Workflow for Synthesis from Diethyl Isopropylmalonate
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Caption: Workflow for the synthesis of 2-Bromoisovaleric acid starting from diethyl
isopropylmalonate.

Detailed Protocol:

Saponification: Heat a solution of potassium hydroxide in water to approximately 80°C. Add
diethyl isopropylmalonate over about one hour. Evaporate the resulting solution to dryness.

Acidification: Dissolve the residue in water, cool to 0°C, and slowly acidify with concentrated
hydrochloric acid, keeping the temperature below 10°C.

Extraction: Extract the resulting isopropylmalonic acid with ether.

Bromination: To the ether solution, gradually add bromine. The reaction should proceed with
gentle boiling of the ether.

Work-up: Wash the ether solution with water and dry it over calcium chloride. Remove the
ether by distillation.

Decarboxylation: Heat the crude isopropylbromomalonic acid in an oil bath at 125-130°C
until carbon dioxide evolution ceases.

Purification: Purify the resulting 2-Bromoisovaleric acid by vacuum distillation.

Purification

« Distillation: As mentioned in the synthesis protocols, vacuum distillation is an effective
method for purifying 2-Bromoisovaleric acid.

o Recrystallization: For further purification, especially to obtain a solid product, recrystallization
from a suitable solvent can be employed.

Spectral Data

The following sections describe the expected spectral characteristics of 2-Bromoisovaleric acid
based on its structure and available data.

Table 3: Summary of Spectral Data
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Technique Key Features

Signals expected for the methine proton

adjacent to the bromine, the methine proton of

1H NMR .
the isopropyl group, the methyl protons of the
isopropyl group, and the carboxylic acid proton.
Resonances anticipated for the carbonyl carbon,
the carbon bearing the bromine, the isopropyl
13C NMR

methine carbon, and the two equivalent

isopropyl methyl carbons.

Characteristic absorptions for the O-H stretch of
R Spect the carboxylic acid (broad), the C=0 stretch of
ectrosco
P Py the carbonyl group, C-H stretches, and the C-Br

stretch.

The mass spectrum would show the molecular
M Spect . ion peak, and fragmentation patterns
ass Spectrometry ] )
corresponding to the loss of bromine, the

carboxyl group, and cleavage of the alkyl chain.

'H NMR Spectroscopy

The proton NMR spectrum of 2-Bromoisovaleric acid is expected to show the following signals:
o A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-13 ppm.

e Adoublet for the a-proton (-CHBr), shifted downfield due to the electronegativity of the
adjacent bromine and carbonyl group.

o A multiplet for the B-proton (-CH(CHs)z2).

e Two doublets for the diastereotopic methyl protons (-CH(CHs)2) of the isopropy! group.

3C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display four distinct signals corresponding to the
different carbon environments:
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e C=0: The carbonyl carbon of the carboxylic acid, typically in the range of 170-185 ppm.
e C-Br: The a-carbon attached to the bromine atom.
e -CH-: The methine carbon of the isopropyl group.

e -CHs: The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromoisovaleric acid will exhibit characteristic absorption bands for its
functional groups:

o O-H Stretch: A very broad band in the region of 3300-2500 cm~1, characteristic of the
hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch: Absorptions just below 3000 cm~ for the sp3 C-H bonds.

C=0 Stretch: A strong, sharp absorption band around 1700-1720 cm~1 for the carbonyl
group of the carboxylic acid.

C-O Stretch: Aband in the 1320-1210 cm~1 region.

C-Br Stretch: Expected in the fingerprint region, typically between 600-500 cm~2.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 2-Bromoisovaleric acid is expected to show a
molecular ion peak (M*) at m/z 180 and 182, corresponding to the two isotopes of bromine
(7°Br and 81Br) in an approximate 1:1 ratio. Common fragmentation pathways would include:

e Loss of a bromine radical (M - Br)*.
e Loss of the carboxyl group (M - COOH)*.

o Loss of the isopropyl group.

Biological Activity and Signaling Pathways
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Currently, there is a lack of significant published data on the specific biological activities or
involvement of 2-Bromoisovaleric acid in defined signaling pathways. Its primary role reported
in the scientific literature is that of a synthetic intermediate. It has been used to study the
conjugation of glutathione with (R)- and (S)-a-bromoisovaleric acid in rats.

Safety and Handling

2-Bromoisovaleric acid is classified as a hazardous substance.

Table 4: GHS Hazard Information

Hazard Class GHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed[3]
Acute Toxicity, Dermal H312: Harmful in contact with skin[3]

) ) o H314: Causes severe skin burns and eye
Skin Corrosion/Irritation
damage[3]

Handling and Storage:
» Use in a well-ventilated area, preferably in a chemical fume hood.[12][13]

o Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,
and a lab coat.[12][13]

» Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]
o Keep away from incompatible materials such as strong bases and oxidizing agents.[11]
First Aid Measures:

o Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally
lifting the upper and lower eyelids. Seek immediate medical attention.[12]

o Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.
Seek immediate medical attention.[12]
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 Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate
medical attention.[12]

 Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical
attention.[12]

Conclusion

2-Bromoisovaleric acid is a key synthetic intermediate with well-defined physical and chemical
properties. Its reactivity, particularly at the a-carbon, makes it a valuable precursor for a variety
of more complex molecules in the pharmaceutical and agrochemical industries. While its direct
biological activity is not extensively documented, its role in the synthesis of bioactive
compounds is significant. Proper handling and safety precautions are essential when working
with this corrosive and toxic compound. This guide provides a foundational resource for
researchers utilizing 2-Bromoisovaleric acid in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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